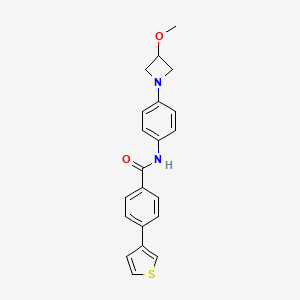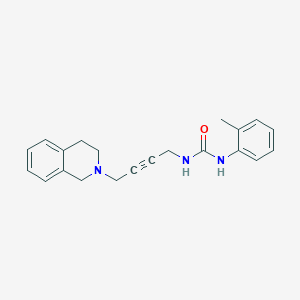
(Z)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(5-(2-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide is a useful research compound. Its molecular formula is C22H21ClN2O3S2 and its molecular weight is 460.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Computational Studies
The compound has been studied for its crystal structure and theoretical computational analysis. The X-ray single crystal diffraction, 1H NMR, and 13C NMR spectra were utilized for characterization. The dihedral angle between the benzene rings and intra- and intermolecular contacts were explored, contributing to the understanding of its molecular conformation and interactions (Khelloul et al., 2016).
Anticancer and Trypanocidal Activities
Thiazolidinone derivatives, similar in structure to the specified compound, have been synthesized and evaluated for their trypanocidal and anticancer activities. They have shown significant inhibitory effects on parasites and human tumor cell lines, suggesting their potential use in developing treatments for these diseases (Holota et al., 2019).
MMP Inhibition and Potential Wound Healing
Derivatives combining a benzisothiazole and 4-thiazolidinone framework have been shown to affect inflammatory processes, involving oxygen and nitrite radicals, inflammatory mediators, and matrix metalloproteinases (MMPs). This suggests their role in potential wound healing applications, with one derivative exhibiting high activity in inhibiting MMP-9 (Incerti et al., 2018).
Antimicrobial Properties
Several derivatives have been synthesized and evaluated for their antimicrobial properties against a panel of bacteria, mycobacteria, and fungi. Some have shown high activity against specific pathogens, indicating their potential as antimicrobial agents (Krátký et al., 2017).
Benzodiazepine Receptor Agonism and Anticonvulsant Effects
Some 4-thiazolidinone derivatives have been designed as anticonvulsant agents with essential functional groups for binding to benzodiazepine receptors. These compounds have shown considerable anticonvulsant activity and sedative-hypnotic effects, indicating their potential in treating seizure disorders (Faizi et al., 2017).
Anti-inflammatory Applications
Research dedicated to designing new non-steroidal anti-inflammatory drugs (NSAIDs) using the 4-thiazolidinone core has led to the synthesis of compounds demonstrating significant anti-exudative activity. This suggests their potential as effective anti-inflammatory agents (Golota et al., 2015).
Propiedades
IUPAC Name |
3-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1-hydroxy-3-phenylpropan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S2/c23-18-9-5-4-8-16(18)13-19-21(28)25(22(29)30-19)11-10-20(27)24-17(14-26)12-15-6-2-1-3-7-15/h1-9,13,17,26H,10-12,14H2,(H,24,27)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRQQSUIVSMGHJ-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
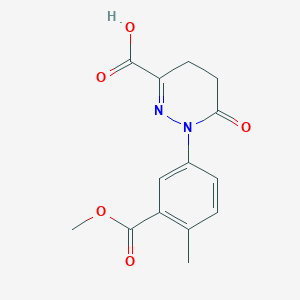
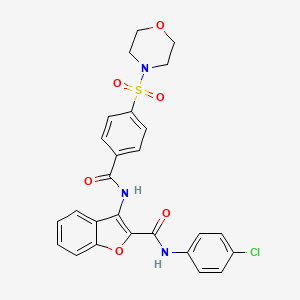
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2762121.png)
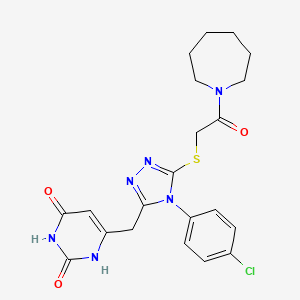
![2,4-Dimethyl-7,8,9,10-tetrahydropyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2762127.png)
![2-(4-(N,N-dibutylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2762128.png)
![5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/no-structure.png)
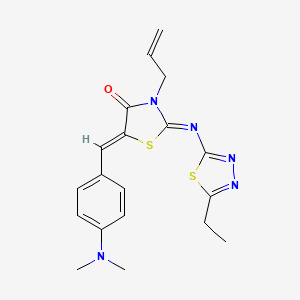
![2-chloro-N-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methyl}-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2762133.png)
![[2-[(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2762134.png)
![[5-(Cyclopentyloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2762136.png)
